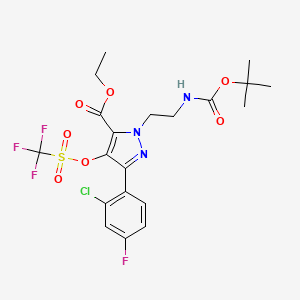

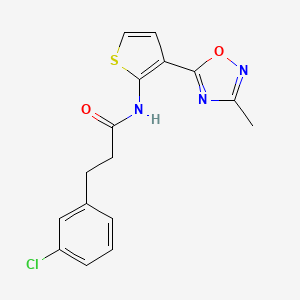

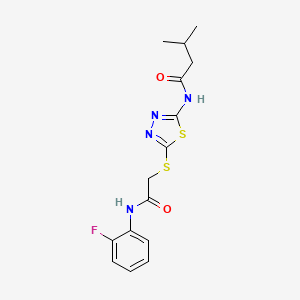

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a bromo-chloro substituted benzene ring. Additionally, it has a pyridine ring attached to a thiophene ring. These functional groups could potentially give this compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene, pyridine, and thiophene) would contribute to the compound’s stability. The bromo and chloro substituents are halogens, which are often involved in reactions as leaving groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reagents and conditions used. The halogens could potentially be replaced in a substitution reaction. The amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could increase its stability and affect its solubility .科学的研究の応用

Antitumor and Cytotoxic Activity

The compound has shown promise as an antitumor and cytotoxic agent. Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and one of these compounds demonstrated potent effects against prostate cancer cells . Its ability to inhibit tumor growth and induce cell death makes it a valuable candidate for further investigation in cancer therapy.

Suzuki Coupling Reactions

“5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide” can serve as a reactant in Suzuki coupling reactions. These reactions are essential for synthesizing various organic compounds, including benzotriazole-containing organic sensitizers and meso-polyarylamide-BODIPY hybrids . These derivatives find applications in materials science, optoelectronics, and photovoltaics.

Synthetic Chemistry and Scale-Up Processes

The compound’s synthetic chemistry and practical scale-up processes are crucial for industrial applications. Researchers have developed novel and practical methods for its large-scale production, which is essential for drug development and other applications . Understanding its synthesis pathways and optimizing production processes are vital for efficient utilization.

Biological Activities Beyond Tumors

Apart from its antitumor effects, this compound exhibits a range of biological activities:

Thiamine (Vitamin B1) Connection

Interestingly, the thiazole ring in this compound is naturally found in vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and normal nervous system function. While the compound itself is not a vitamin, understanding its structural similarity to thiamine sheds light on its biological relevance .

作用機序

将来の方向性

特性

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-12-3-4-14(19)13(9-12)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFWQELKEVPHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)

![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)